1-(4-Iodophenyl)-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
923031-63-4 |
|---|---|
Molecular Formula |
C14H12IN |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2,3-dihydroindole |
InChI |
InChI=1S/C14H12IN/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2 |
InChI Key |
WIYOCGAKTXJFHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 4 Iodophenyl 2,3 Dihydro 1h Indole
Direct Synthesis Strategies for 1-(4-Iodophenyl)-2,3-dihydro-1H-indole
The most direct routes to this compound involve the formation of the bond between the nitrogen atom of the indoline (B122111) ring and the carbon atom of the 4-iodophenyl group. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of these strategies.
Established Synthetic Routes and Reaction Conditions
The formation of the N-aryl bond in this compound is typically accomplished through well-established cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation. These methods involve the reaction of indoline with a suitable 4-iodophenyl electrophile.
The Ullmann condensation , a classical copper-catalyzed reaction, can be employed for the N-arylation of indolines. rsc.org This reaction typically requires stoichiometric amounts of copper and high reaction temperatures. rsc.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with supporting ligands, which can lead to milder reaction conditions. The reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a more versatile and widely used method for C-N bond formation. nih.govnih.gov This reaction offers a broader substrate scope and generally proceeds under milder conditions compared to the Ullmann condensation. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product. nih.gov
A plausible direct synthesis of this compound would involve the reaction of indoline with 1,4-diiodobenzene (B128391). In such a reaction, careful control of stoichiometry would be necessary to favor mono-arylation over diarylation.
| Reaction | Catalyst System | Base | Solvent | Temperature | Typical Yields |
| Ullmann Condensation | CuI / Ligand (e.g., L-proline, 1,10-phenanthroline) | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80-130 °C | Good to Excellent researchgate.net |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand (e.g., Xantphos, BINAP) | NaOtBu, K₃PO₄ | Toluene (B28343), Dioxane | 80-110 °C | Good to Excellent organic-chemistry.org |
Palladium-Catalyzed Approaches in its Synthesis
Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, represent a highly effective method for the synthesis of N-aryl indolines like this compound. mdpi.com The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.org These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov
For the synthesis of the target compound, a typical procedure would involve reacting indoline with 1,4-diiodobenzene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The reaction conditions, including the choice of solvent and temperature, would be optimized to maximize the yield of the desired mono-arylated product. researchgate.net
Table of Common Palladium Catalysts and Ligands for N-Arylation:
| Palladium Source | Ligand |
| Pd₂(dba)₃ | Xantphos |
| Pd(OAc)₂ | BINAP |
| tBuXPhos | |
| DavePhos |
General Synthetic Approaches to the 2,3-Dihydro-1H-indole (Indoline) Core
In addition to direct N-arylation of a pre-existing indoline, this compound can be synthesized by first constructing the N-(4-iodophenyl) substituted indole (B1671886) ring, followed by reduction of the pyrrole (B145914) moiety. Furthermore, various methods exist for the de novo synthesis of the indoline core, which can subsequently be N-arylated.
Reduction Strategies of Indole Precursors to Indolines
A common and effective method for the synthesis of indolines is the reduction of the corresponding indole. nih.gov This approach is particularly relevant for the target compound, where 1-(4-iodophenyl)-1H-indole would serve as the precursor. This precursor can be synthesized via palladium-catalyzed N-arylation of indole with 1,4-diiodobenzene. nih.gov
Several reducing agents can be employed for the conversion of indoles to indolines:
Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst such as platinum on carbon (Pt/C). nih.gov Acidic conditions are often employed to facilitate the reduction by protonating the indole at the C3 position, which disrupts the aromaticity and makes the double bond more susceptible to hydrogenation. nih.gov
Chemical Reduction : A variety of chemical reducing agents can be used. Sodium borohydride (B1222165) (NaBH₄) in the presence of an acid like acetic acid or trifluoroacetic acid is a common reagent for this transformation. mdma.ch The combination of NaBH₄ and iodine has also been reported for the reduction of various functional groups, although its specific application to N-aryl indoles needs to be considered in the context of the potential for reaction with the aryl iodide. edwiserinternational.comresearchgate.net
| Reducing Agent | Catalyst/Additive | Solvent | Key Features |
| H₂ | Pt/C | Ethanol (B145695), Water | Green and efficient method. nih.gov |
| NaBH₄ | Acetic Acid | Acetic Acid | Readily available and effective. mdma.ch |
| NaBH₄ | Trifluoroacetic Acid | Trifluoroacetic Acid | Can provide the indoline without N-alkylation. mdma.ch |
Ring-Closing Reactions for Indoline Formation
The indoline skeleton can be constructed through various intramolecular cyclization reactions. These methods often start with appropriately substituted benzene (B151609) derivatives.
One notable strategy is the intramolecular aza-Michael addition . This reaction involves the cyclization of a substrate containing both an amine and an α,β-unsaturated carbonyl or nitrile group. acs.org This approach can be catalyzed by organocatalysts to achieve high enantioselectivity for the synthesis of chiral indolines. acs.org
Another approach involves the intramolecular radical cyclization of N-allyl-2-haloanilines, which can be initiated by visible light in the absence of a transition metal photocatalyst. rsc.org
Nucleophilic Substitution and Aza-Michael Reactions in Indoline Synthesis
The formation of the indoline ring can also be achieved through nucleophilic substitution reactions. For instance, an intramolecular SNAr (nucleophilic aromatic substitution) reaction can be employed where an amine nucleophile displaces a leaving group on the aromatic ring to form the five-membered heterocycle. This is often part of a domino reaction sequence, for example, an aza-Michael addition followed by an SNAr cyclization. nih.gov
The aza-Michael reaction , as a key step, involves the addition of a nitrogen nucleophile to an activated alkene. mdpi.com In the context of indoline synthesis, this can be an intermolecular reaction to form a precursor that then undergoes cyclization, or an intramolecular reaction as described previously.
General Strategies for Introducing the 4-Iodophenyl Moiety into Organic Scaffolds
The synthesis of N-aryl indolines, such as this compound, relies on fundamental reactions that either construct the N-aryl bond directly or build the heterocyclic system onto a pre-functionalized aromatic core. The introduction of the 4-iodophenyl group is a critical step, achieved primarily through direct iodination of an existing aryl ring or by using an iodinated aromatic compound in a cross-coupling reaction.
Halogenation Methods for Aryl Rings
Direct iodination of aromatic compounds is a key method for preparing the necessary iodo-substituted precursors. google.com These reactions typically involve an electrophilic substitution mechanism where an iodinating agent attacks the electron-rich aromatic ring. The reactivity of the aromatic substrate and the choice of iodinating reagent and catalyst are crucial for achieving high yield and regioselectivity.
Common iodinating agents include molecular iodine (I₂) and iodine monochloride (ICl). researchgate.net However, the electrophilicity of I₂ is often insufficient for direct reaction with many aromatic rings unless an oxidizing agent is present to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). google.com
A variety of methods have been developed to facilitate this process:
Oxidative Iodination: This approach uses an oxidizing agent (e.g., nitric acid, hydrogen peroxide) in conjunction with I₂ to form the active iodinating species in situ.
Lewis Acid Catalysis: Lewis acids can activate the iodinating agent, increasing its electrophilicity.
Iodination with Iodine-based Reagents: Reagents like N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are effective for iodinating electron-rich aromatic compounds under mild conditions. organic-chemistry.org For instance, a disulfide can catalyze the electrophilic iodination using DIH by activating it as a Lewis base. organic-chemistry.org
Iodination using ICl: Iodine monochloride is a more polarized and thus more reactive electrophile than I₂. A method using ICl in the presence of Celite® has been shown to be effective for the direct iodination of indoles and their derivatives. researchgate.net
Nitronium-Catalyzed Iodination: A method involving catalytic amounts of a lower nitrogen oxide compound, which can be converted into the nitrosonium ion (NO⁺), can facilitate the direct iodination of aromatic compounds at room temperature using oxygen as the oxidant. google.com
The choice of method depends on the substrate's reactivity and the presence of other functional groups. For the synthesis of a 4-iodophenyl precursor, direct iodination of a suitable phenyl-containing starting material would be a viable strategy.
| Method | Iodine Source | Activator/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Oxidative Iodination | I₂ | Oxidizing Agent (e.g., HNO₃) | Generates electrophilic iodine in situ. | google.com |
| ICl Iodination | ICl | Celite® | Uses a more reactive electrophile; mild conditions. | researchgate.net |
| Hydantoin-based | DIH | Disulfide | Effective for electron-rich aromatics. | organic-chemistry.org |
| Nitronium-Catalyzed | NH₄I or I₂ | NOBF₄ / O₂ | Room temperature reaction; uses oxygen as terminal oxidant. | google.com |
Cross-Coupling Reactions (e.g., Suzuki conditions) with Iodinated Aromatics
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the Suzuki reaction is renowned for C-C bond formation, the most direct route to synthesize this compound involves C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. nih.govmdpi.com These methods couple an amine (indoline) with an aryl halide (an iodinated aromatic).
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile methods for forming C-N bonds. wikipedia.orglibretexts.org It involves the coupling of an amine with an aryl halide or triflate. For the target molecule, this would involve the reaction of 2,3-dihydro-1H-indole with a 4-iodo-substituted benzene derivative, such as 1,4-diiodobenzene or 1-bromo-4-iodobenzene. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orgorganic-chemistry.org The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the use of aryl chlorides, bromides, and iodides with a wide range of amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
Ullmann Condensation: The traditional Ullmann reaction involves the copper-catalyzed coupling of an amine with an aryl halide. mdpi.comacs.org These reactions historically required harsh conditions, such as high temperatures. acs.org However, modern advancements have led to the development of ligand-assisted copper-catalyzed N-arylation reactions that proceed under much milder conditions. The use of chelating ligands, such as diamines, can significantly accelerate the reaction, allowing for the efficient coupling of indoles and other N-H heterocycles with aryl iodides at lower temperatures. acs.org The proposed mechanism involves the formation of a Cu(I) species, which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination. mdpi.com
While the Suzuki reaction is primarily a C-C coupling method, it can be used iteratively in the synthesis of complex indole-containing structures, such as indole oligomers. acs.org A typical Suzuki protocol involves a palladium catalyst, a base, and the coupling of an organoboron reagent (like an arylboronic acid) with an organohalide. acs.orgbeilstein-journals.org In the context of the target molecule, a Suzuki reaction could be employed to modify a precursor, for example, by coupling an arylboronic acid to a halogenated indole scaffold before or after the N-arylation step. beilstein-journals.org
Advanced Synthetic Transformations Involving 2,3-Dihydro-1H-indole and Aryl Iodide Substrates
Beyond the direct synthesis of the target compound, the constituent parts—the indoline scaffold and the aryl iodide moiety—are versatile substrates for more complex transformations. These advanced methodologies allow for the construction of intricate molecular architectures.
Carbonylative Methodologies
Carbonylative reactions, which incorporate carbon monoxide (CO) into an organic molecule, are a powerful strategy for synthesizing carbonyl-containing compounds like amides, esters, and ketones. researchgate.net In the context of indole synthesis, palladium-catalyzed carbonylative cyclization is a notable approach. For instance, N-acyl indoles can be synthesized from 2-alkynylanilines and aryl iodides using a CO source, such as benzene-1,3,5-triyl triformate (TFBen), in a palladium-catalyzed reaction. rsc.org Another strategy involves the palladium-catalyzed three-component reaction of aryl iodides, alkynes, and a nitrogen source to form the indole ring system. acs.org These methods highlight how the combination of an aryl iodide and another functional group can lead to the carbonyl-functionalized indole core in a single step.
| Starting Materials | CO Source | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2-Alkynylaniline, Aryl Iodide | TFBen | Palladium | N-Acyl Indole | rsc.org |
| Aryl Iodide, Alkyne, Diaziridinone | - (Not a carbonylative synthesis) | Palladium | Substituted Indole | acs.org |
| 2-Nitroalkynes, Aryl Iodides | CO gas | Nickel | Substituted Indole | researchgate.net |
Metal-Catalyzed Functionalizations and C-H Activation
Transition-metal-catalyzed C-H functionalization has become a major area of research, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org These methods allow for the direct formation of C-C or C-heteroatom bonds by activating a typically inert C-H bond.
For indole and indoline derivatives, C-H activation can be used for arylation at various positions. rsc.org For example, Rh(III)-catalyzed C7-arylation of indolines has been achieved using arylsilanes as the coupling partner, guided by a pyrimidine (B1678525) group. globethesis.com While this specific example doesn't use an aryl iodide directly, it showcases the principle of C-H activation on the indoline core. The N-arylation of indoles can also be achieved via copper-catalyzed reactions with arylsilanes, using O₂ as the oxidant. globethesis.com Metal-free direct arylation of indoles with diaryliodonium salts represents another pathway for C-H functionalization, providing access to C-H arylated products without the need for a transition metal catalyst. acs.org These advanced methods provide powerful tools for modifying the indole scaffold after its initial construction.
Photochemical Cyclizations (e.g., intramolecular Heck reaction involving iodophenyl-indoles)
Photochemical reactions offer unique pathways for bond formation, often under mild conditions. A relevant transformation involving iodophenyl-indole structures is the intramolecular Heck reaction. wikipedia.org The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. thieme-connect.de In its intramolecular version, these two functional groups are present in the same molecule, and the reaction leads to the formation of a new ring. wikipedia.orguwindsor.ca
This reaction is highly valuable for constructing polycyclic systems. nih.gov For example, an N-allyl-2-iodoaniline derivative can undergo an intramolecular Heck reaction to form five- or six-membered rings, leading to indole or quinoline (B57606) derivatives. researchgate.net The reaction proceeds via oxidative addition of the C-I bond to a Pd(0) catalyst, followed by intramolecular migratory insertion of the alkene into the aryl-palladium bond, and finally β-hydride elimination to release the cyclized product and regenerate the catalyst. wikipedia.org
More recently, direct photo-induced reactions have been developed that proceed without a photocatalyst. A photo-induced reductive Heck cyclization of N-benzoylindoles containing a chloroarene moiety can be achieved using UVA/blue LEDs. This process involves the formation of a radical anion, which then undergoes intramolecular cyclization. nih.gov Such photochemical strategies are powerful for creating complex indoline-containing polycyclic compounds from precursors that feature both the indole/indoline core and a halogenated aryl group. nih.gov
Chemical Reactivity and Mechanistic Studies
Fundamental Reactivity of the 2,3-Dihydro-1H-indole (Indoline) Scaffold
The indoline (B122111) core is a saturated heterocyclic system fused to a benzene (B151609) ring. Its reactivity is a hybrid of an aniline-like structure and a substituted benzene, presenting several sites for chemical modification.
Reactive Sites and Protonation Behavior
The indoline scaffold possesses two main reactive regions: the nitrogen atom of the five-membered ring and the aromatic benzene ring. The nitrogen atom, being a secondary amine, bears a lone pair of electrons that is not part of the aromatic system, unlike in its unsaturated counterpart, indole (B1671886). This makes the indoline nitrogen significantly more basic and nucleophilic.
Protonation of indoles with strong acids typically occurs at the C3 position due to the enamine-like character of the pyrrolic ring, leading to a protonated form with a pKa of approximately -3.6. nih.gov In contrast, the nitrogen atom in the saturated indoline ring is the primary site of protonation, behaving like a typical secondary aniline. This enhanced basicity allows it to readily form salts with various acids.
The primary reactive sites on the indoline scaffold are summarized below:
Table 1: Reactive Sites of the Indoline Scaffold
| Site | Type of Reactivity | Common Reactions |
|---|---|---|
| N1-H | Nucleophilic, Basic | Alkylation, Acylation, Protonation |
| C3 | Electrophilic (in parent indole) | Electrophilic Aromatic Substitution |
| Benzene Ring | Electrophilic Aromatic Substitution | Nitration, Halogenation, Friedel-Crafts |
Electrophilic substitution on the benzene portion of the indoline ring generally occurs after the N1, C2, and C3 positions are substituted in the parent indole structure. nih.gov
Cycloaddition Reactions of Indoline Derivatives
While the synthesis of the indoline core often involves cycloaddition reactions using indole as a starting material, indoline derivatives themselves can participate in certain cycloaddition processes. acs.orgmdpi.com One of the most significant types is the 1,3-dipolar cycloaddition. In these reactions, azomethine ylides generated in situ from isatins (indole-2,3-diones) and α-amino acids can react with various dipolarophiles. frontiersin.orgnih.gov This powerful method is used to construct complex spiro-fused pyrrolidinyl-indoline systems. frontiersin.orgnih.gov
For instance, the three-component 1,3-dipolar cycloaddition of isatin-derived azomethine ylides with dipolarophiles like maleimides can produce N-fused pyrrolidinyl-dispirooxindoles, which contain two spiro-quaternary centers within an indoline framework. frontiersin.org The stereoselectivity of these cycloadditions is often high and is influenced by the geometry of the transiently formed ylide and its approach to the dipolarophile. nih.gov
Electrophilic Dearomatization Pathways leading to Activated Indolines
A powerful strategy for synthesizing functionalized indoline structures is through the dearomatization of indole precursors. nih.gov This process transforms a planar aromatic indole into a three-dimensional, saturated indoline scaffold. nih.gov A common pathway involves the electrophilic attack at the C3 position of the indole ring. This attack disrupts the aromaticity and generates a reactive iminium intermediate. Subsequent trapping of this intermediate at the C2 position by a nucleophile completes the dearomatization process, yielding a substituted indoline. uchicago.edu
Recent advancements have expanded these methodologies to include photochemical and electrochemical approaches. nih.govrsc.org For example, photoredox-mediated Giese-type transformations can be used for the dearomatization of even electron-deficient indoles, a traditionally challenging substrate class. nih.gov These methods often proceed under mild conditions and offer access to a wide variety of hydrofunctionalized indoline derivatives. nih.gov
Role of the 4-Iodophenyl Moiety in Reaction Mechanisms
The 4-iodophenyl group attached to the indoline nitrogen is not merely a passive substituent. Its iodine atom actively participates in and influences reaction mechanisms, primarily through halogen bonding and by serving as a reactive site for transition metal catalysis.
Halogen Bonding Interactions in Reaction Intermediates
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond (in this case, the C-I bond). mdpi.com This σ-hole can interact favorably with electron-rich sites like Lewis bases (e.g., anions, lone pairs, π-electrons). mdpi.com
In the context of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole, the iodine atom can form halogen bonds that stabilize reaction intermediates or transition states. This interaction is highly directional, forming along the axis of the C-I bond. The strength of this interaction can be significant, influencing the rate and selectivity of a reaction. For example, halogen-bonded adducts are known to be involved as intermediates in various organic reactions.
Table 2: Characteristics of Halogen Bonding
| Feature | Description |
|---|---|
| Nature | Non-covalent, directional interaction. |
| Donor | Halogen atom (Iodine in this case). |
| Acceptor | Lewis base (e.g., lone pairs on O, N; anions). |
| Driving Force | Interaction between the positive σ-hole on the halogen and the negative site on the Lewis base. |
| Influence | Can stabilize intermediates/transition states, direct molecular assembly, and act as a form of organocatalysis. |
Oxidative Addition in Palladium-Catalyzed Reactions
The carbon-iodine bond of the 4-iodophenyl moiety is a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl iodide to a palladium(0) complex. nih.gov
In this process, the coordinatively unsaturated Pd(0) species inserts into the C-I bond, leading to the formation of a square planar palladium(II) complex. frontiersin.org This step involves the cleavage of the C-I bond and the formation of new C-Pd and Pd-I bonds. The propensity of aryl halides to undergo oxidative addition follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-F, making aryl iodides like the 4-iodophenyl group highly reactive substrates for these transformations. nih.gov The mechanism can proceed through various pathways, including a concerted three-centered transition state or a more polar nucleophilic displacement pathway, depending on the specific palladium catalyst, ligands, and reaction conditions.
Specific Reaction Mechanisms and Pathways
The reactivity of this compound is largely dictated by the interplay between the indoline nucleus and the iodophenyl group. This structure is particularly amenable to transition-metal-catalyzed reactions, which can proceed through sophisticated, multi-step sequences.
Domino and Cascade Reactions in Indole/Indoline Synthesis
Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby reducing waste and improving step economy. While specific domino reactions commencing with this compound are not extensively documented, its structure is an ideal platform for such transformations.
A plausible domino sequence could involve an initial palladium-catalyzed reaction at the C-I bond, followed by an intramolecular reaction involving the indoline ring. For instance, a domino Heck-type reaction could be envisioned. The process would begin with the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by coupling with an alkene. A subsequent intramolecular cyclization step could then functionalize the indoline core, leading to complex polycyclic structures.
The synthesis of indoline derivatives can itself be achieved through domino processes. For example, a highly efficient one-pot procedure for synthesizing indolines has been developed based on a domino copper-catalyzed amidation followed by a nucleophilic substitution reaction. nih.gov This highlights the utility of cascade strategies in building the core indoline structure. Such strategies often involve three potential mechanistic pathways:
Pathway A: Base-promoted formation of a styrene (B11656) intermediate, followed by intermolecular C–N coupling and intramolecular hydroamidation. nih.gov
Pathway B: Intermolecular substitution of an alkyl leaving group, followed by an intramolecular C–N coupling. nih.gov
Pathway C: Initial intermolecular amidation of an aryl iodide, followed by an intramolecular SN2 reaction. nih.gov
These established pathways for indoline synthesis underscore the potential for this compound to act as a key building block in subsequent, more complex cascade reactions designed to build molecular complexity rapidly. researchgate.net
Reductive Elimination Steps
Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling catalytic cycles. For this compound, this step would be critical in reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations, where the C-I bond is functionalized.
The typical catalytic cycle begins with the oxidative addition of the aryl iodide (Ar-I) to a Pd(0) complex to form a Pd(II) intermediate, [Ar-Pd-I]. Following a transmetalation step (in Suzuki or Stille coupling) or migratory insertion (in Heck coupling), a new diorganopalladium(II) intermediate is formed. The final step is the reductive elimination of the coupled product, which regenerates the Pd(0) catalyst.
The rate and success of the reductive elimination step can be influenced by several factors:
Ligand Properties: The steric and electronic properties of the phosphine (B1218219) ligands on the palladium center are crucial. Bulky, electron-donating ligands generally accelerate reductive elimination.
Nature of the Coupling Partners: The electronic nature of the groups to be coupled affects the ease of C-C or C-heteroatom bond formation.
Reaction Additives: Additives, such as bases or salts, can influence the palladium complex and facilitate the final elimination step.
This fundamental step is key to the synthetic utility of aryl halides like this compound, enabling its conversion into a wide array of more complex derivatives.
Regioselectivity and Chemoselectivity in Transformations
When a molecule possesses multiple potential reaction sites, controlling the regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts) is paramount. In this compound, the primary sites for reactivity include the C-I bond, various C-H bonds on both aromatic rings, and the nitrogen atom.
Chemoselectivity: In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than C-H bonds towards oxidative addition. This inherent difference in reactivity allows for excellent chemoselectivity. Palladium catalysts will preferentially activate the C-I bond, enabling selective functionalization of the iodophenyl ring without disturbing the rest of the molecule. This makes the compound an excellent substrate for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov
Regioselectivity:
On the Iodophenyl Ring: The iodine atom directs the reaction to the C4 position of the phenyl ring.
On the Indoline Ring: In the absence of the highly reactive C-I bond, C-H activation reactions could be employed. In such cases, the regioselectivity of C-H functionalization on the indoline ring would become important. Reactions often favor the C7 position due to electronic effects and the directing ability of the nitrogen atom. However, achieving selectivity over other positions (C4, C5, C6) can be challenging and often requires specific directing groups or catalyst systems. Studies on related indole systems have shown that intramolecular palladium-catalyzed cyclizations can be directed to different positions based on the reaction conditions, highlighting the fine balance of factors controlling regioselectivity. documentsdelivered.com
The predictable high chemoselectivity of the C-I bond makes this compound a reliable building block for linear, stepwise synthetic strategies.
Solvent Effects on Regiochemical Outcome
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, yields, and, notably, selectivity. whiterose.ac.ukresearchgate.net In palladium-catalyzed reactions involving substrates like this compound, the solvent can interact with the catalyst, substrates, and intermediates, thereby altering the reaction pathway. researchgate.net
The polarity of the solvent can have a profound impact. For example, in Suzuki-Miyaura couplings of substrates with multiple reactive sites (e.g., a C-Cl bond and a C-OTf bond), selectivity can be switched by changing the solvent. Nonpolar solvents like THF or toluene (B28343) may favor reaction at one site, while polar, coordinating solvents like DMF or acetonitrile (B52724) can favor the other. nih.gov This switch is often attributed to the ability of polar solvents to stabilize charged, anionic palladium complexes that may be the active catalytic species in a different, competing catalytic cycle. nih.govnih.gov
A study on the synthesis of dihydroisoquinolinones via a palladium-catalyzed reaction optimized various solvents. While nonpolar solvents like THF gave poor results, and polar aprotic solvents like DMF and DMSO were only moderately effective, the environmentally friendly protic solvent ethanol (B145695) proved to be the most efficient medium for the desired transformation. beilstein-journals.org This demonstrates that solvent effects are complex and not solely dependent on polarity.
The table below summarizes the potential effects of different solvent types on a hypothetical cross-coupling reaction of this compound.
| Solvent Type | Examples | Potential Effects on Reactivity and Selectivity |
|---|---|---|
| Nonpolar Aprotic | Toluene, Dioxane, THF | Generally good for dissolving organic substrates and catalysts. May favor catalytic cycles involving neutral Pd species. Can be effective but may require higher temperatures. |
| Polar Aprotic | DMF, DMAc, Acetonitrile (MeCN), DMSO | Excellent solvating power for both organic substrates and inorganic bases/salts. whiterose.ac.uk Can stabilize charged intermediates and anionic catalytic species, potentially altering selectivity compared to nonpolar solvents. nih.gov Often leads to higher reaction rates. |
| Polar Protic | Ethanol, Water, Isopropanol | Can participate in the reaction through hydrogen bonding or by reacting with bases. Can accelerate certain steps, like the breakdown of palladium precatalysts. whiterose.ac.uk Often used in mixtures with other solvents (e.g., Dioxane/H₂O) to balance solubility and reactivity. beilstein-journals.org |
The rational selection of a solvent is therefore crucial for optimizing the outcome of synthetic transformations involving this compound.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR for Structural Confirmation
A complete structural confirmation would rely on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. ¹H-¹H Correlation Spectroscopy (COSY) would be essential to establish the connectivity of the protons within the indoline (B122111) and the phenyl rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would then be used to correlate the protons to their directly attached carbons and to neighboring carbons, respectively. This would unambiguously confirm the attachment of the 4-iodophenyl group to the nitrogen atom of the indoline ring. Furthermore, ¹⁵N NMR could provide additional confirmation of the chemical environment of the nitrogen atom.
Chemical Shift Assignments
The anticipated ¹H and ¹³C NMR chemical shifts for 1-(4-Iodophenyl)-2,3-dihydro-1H-indole are presented in the tables below, based on the analysis of structurally related compounds. The electron-withdrawing nature of the iodine atom and the anisotropic effects of the phenyl ring are expected to influence the chemical shifts of the protons and carbons in both the indoline and the phenyl moieties.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: These are estimated values and may differ from experimental results.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | ~3.2 - 3.4 | Triplet | Protons on the carbon adjacent to the nitrogen. |
| H-3 | ~3.0 - 3.2 | Triplet | Protons on the carbon adjacent to the benzene (B151609) ring. |
| H-4 | ~7.0 - 7.2 | Doublet | Aromatic proton on the indoline ring. |
| H-5 | ~6.8 - 7.0 | Triplet | Aromatic proton on the indoline ring. |
| H-6 | ~7.1 - 7.3 | Triplet | Aromatic proton on the indoline ring. |
| H-7 | ~6.9 - 7.1 | Doublet | Aromatic proton on the indoline ring. |
| H-2'/H-6' | ~7.0 - 7.2 | Doublet | Aromatic protons on the iodophenyl ring. |
| H-3'/H-5' | ~7.6 - 7.8 | Doublet | Aromatic protons on the iodophenyl ring. |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values and may differ from experimental results.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~50 - 55 |
| C-3 | ~28 - 32 |
| C-3a | ~125 - 130 |
| C-4 | ~120 - 125 |
| C-5 | ~125 - 130 |
| C-6 | ~118 - 122 |
| C-7 | ~110 - 115 |
| C-7a | ~150 - 155 |
| C-1' | ~145 - 150 |
| C-2'/C-6' | ~120 - 125 |
| C-3'/C-5' | ~135 - 140 |
| C-4' | ~85 - 90 |
X-ray Diffraction Studies
Experimental single-crystal X-ray diffraction data for this compound is not currently available. However, analysis of closely related structures, such as substituted iodophenyl and indole (B1671886) derivatives, can provide valuable insights into the expected molecular geometry and intermolecular interactions.
Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)
In the solid state, molecules of this compound would likely be organized through a variety of intermolecular interactions. The presence of the iodine atom makes halogen bonding a significant possibility. This is a non-covalent interaction where the electrophilic region of the iodine atom interacts with a nucleophilic site on an adjacent molecule. Furthermore, π-stacking interactions between the aromatic rings of the indoline and iodophenyl moieties are also expected to play a crucial role in the crystal packing. In the crystal structure of 4-Iodo-1H-indole-2,3-dione, weak I···O interactions and parallel-slipped π–π interactions have been observed, indicating that such forces are significant in organizing similar molecules in the solid state.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule by probing its various vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be characterized by vibrations from the indoline and the substituted phenyl rings. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH2-) groups in the five-membered dihydroindole ring are expected in the 2960-2850 cm⁻¹ range.
The C-N stretching vibration of the N-aryl bond is a key feature, often observed in the 1360-1250 cm⁻¹ region. The aromatic C=C stretching vibrations from both the benzene ring of the indoline and the iodophenyl group will produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net The presence of the iodine substituent on the phenyl ring is expected to influence the out-of-plane bending modes. The C-I stretching vibration itself typically appears at low frequencies, usually in the 600-500 cm⁻¹ range.
Based on data for related indole compounds, the following table outlines the expected FT-IR vibrational bands for this compound. researchgate.netbeilstein-journals.org
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100-3000 | Aromatic C-H Stretching |
| 2960-2850 | Aliphatic C-H Stretching (-CH₂) |
| 1600-1450 | Aromatic C=C Stretching |
| 1360-1250 | Aromatic C-N Stretching |
| 1250-1150 | In-plane C-H Bending |
| 900-700 | Out-of-plane C-H Bending |
| 600-500 | C-I Stretching |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The FT-Raman spectrum of this compound is expected to show strong signals for the aromatic C=C stretching modes and the symmetric vibrations of the rings. The C-I bond, being highly polarizable, should also give rise to a distinct Raman signal. Computational studies on similar molecules have shown that DFT calculations can accurately predict Raman intensities, aiding in the assignment of vibrational modes. arxiv.orgresearchgate.net
Key expected bands in the FT-Raman spectrum are summarized below, based on analyses of related structures. nih.govuantwerpen.benih.gov
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100-3000 | Aromatic C-H Stretching |
| 1610-1580 | Aromatic Ring Stretching |
| 1350-1200 | C-N Stretching and Ring Vibrations |
| 1020-990 | Ring Breathing Mode (Phenyl) |
| 600-500 | C-I Stretching |
Vibrational Assignments and Mode Analysis
A definitive assignment of vibrational modes requires a combination of experimental data and theoretical calculations. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), are employed to calculate the harmonic vibrational frequencies. nih.govacs.org These calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. researchgate.net
The analysis would involve assigning each observed band in the FT-IR and FT-Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes of the indoline and iodophenyl moieties. For instance, the bands in the 1600-1450 cm⁻¹ region would be assigned to specific C=C stretching modes within the fused benzene ring and the N-substituted phenyl ring. The C-H bending modes are further classified as in-plane and out-of-plane vibrations, which are characteristic of the substitution pattern on the aromatic rings.
Electronic Absorption and Emission Spectroscopy
UV-Visible Spectroscopy
The UV-Visible absorption spectrum of this compound is determined by the electronic transitions within its chromophoric system, which includes the indoline and iodophenyl groups. The indoline moiety itself typically shows absorption bands around 250 nm and 290 nm, corresponding to π→π* transitions. researchgate.net The attachment of the 4-iodophenyl group at the nitrogen atom is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. core.ac.uk
Studies on various N-aryl substituted indolines and other indole derivatives have shown that the position of the absorption maximum (λmax) is sensitive to both the substituent on the phenyl ring and the solvent used. core.ac.uknih.gov The spectrum of this compound is anticipated to exhibit two main absorption bands, similar to other indole derivatives. acs.orgresearchgate.net
Absorption Wavelengths and Extinction Coefficients (on related systems)
The table below presents typical absorption data for indole and a substituted diindole derivative to illustrate the range of absorption maxima (λmax) and molar extinction coefficients (ε) in this class of compounds.
| Compound | Solvent | λmax (nm) | **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Reference |
| Indole | Gas Phase | ~270 | Not Specified | acs.org |
| 1,3-di(1H-indol-3-yl)propan-2-one | Methanol | 282 | 148,000 | researchgate.net |
| 1-(1H-indol-3-yl)-3-(3H-indol-3-ylidene)propan-2-one | Methanol | 282 | 36,600 | researchgate.net |
These values highlight how structural modifications affect the electronic absorption properties. For this compound, one would expect λmax values likely shifted from the parent indoline structure, with molar extinction coefficients typical for π→π* transitions in aromatic systems.
Fluorescence Spectroscopy and Quantum Yields (on related systems)
Fluorescence spectroscopy is a powerful technique for investigating the electronic structure and environment of molecules. The fluorescence properties of indole and its derivatives are extensively studied due to their presence in molecules like the amino acid tryptophan. The fluorescence of this compound is primarily governed by the dihydroindole (indoline) moiety, which acts as the core fluorophore.
The electronic transitions of the indole ring system are well-characterized, typically involving two low-energy excited states, ¹Lₐ and ¹Lₑ. nih.gov The relative energies of these states, and thus the resulting emission spectra, are highly sensitive to substitution and solvent polarity. researchgate.net For N-aryl indolines, the electronic coupling between the indoline nitrogen and the appended aryl ring significantly influences the photophysical properties.
A critical factor in the fluorescence of this compound is the presence of the iodine atom on the phenyl ring. It is well-established that heavy atoms like iodine can decrease fluorescence intensity through a phenomenon known as the "heavy-atom effect." This effect promotes intersystem crossing—a non-radiative transition from the excited singlet state to a triplet state—which competes with fluorescence emission, thereby lowering the fluorescence quantum yield (Φf).
Table 1: Example Fluorescence Quantum Yields (Φf) for Related Indole Systems in Different Solvents
| Compound | Solvent | Quantum Yield (Φf) |
| 2-Phenylindole | Cyclohexane | 0.85 |
| 2-Phenylindole | Acetonitrile (B52724) | 0.55 |
| 5-Hydroxyindole | Cyclohexane | ~0.4 |
| Indole Vapor | - | ~0.15 |
Note: This table is illustrative of general trends for related indole compounds and does not represent data for this compound.
The substitution pattern on the indole or indoline ring can lead to shifts in the emission maximum wavelength. nih.govresearchgate.net For the target compound, the emission spectrum would be a convolution of the electronic properties of the indoline scaffold and the electron-withdrawing/heavy-atom effects of the 4-iodophenyl group.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds. Various MS methods can be applied to provide comprehensive characterization of this compound.
High Accuracy Mass Spectral Analysis
High-accuracy or high-resolution mass spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental formula of a molecule. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.
For this compound (C₁₄H₁₂IN), the theoretical exact mass of its protonated molecular ion, [M+H]⁺, can be calculated with high precision. This experimental value is then compared to the theoretical value to confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum provides further structural information. For N-aryl indolines, fragmentation can occur at the N-C aryl bond or within the indoline ring system. scirp.orgscirp.org The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion compared to compounds containing chlorine or bromine.
Table 2: Predicted High-Accuracy Mass Data for the [M+H]⁺ Ion of this compound
| Ion/Fragment | Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | [C₁₄H₁₃IN]⁺ | 322.0142 |
| [M-I]⁺ | [C₁₄H₁₂N]⁺ | 194.0964 |
| [C₈H₈N]⁺ | [C₈H₈N]⁺ | 118.0651 |
| [C₆H₄I]⁺ | [C₆H₄I]⁺ | 202.9406 |
Note: Fragmentation pathways are predicted based on common patterns in related structures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hidenanalytical.com It is an ideal tool for monitoring the progress of organic reactions, such as the synthesis of this compound. lcms.cz
A common synthetic route to this compound is the cross-coupling of indoline with 1,4-diiodobenzene (B128391). Using GC-MS, small aliquots of the reaction mixture can be analyzed over time. The gas chromatograph separates the components based on their volatility and interaction with the stationary phase. nih.govresearchgate.net This allows for the distinct detection of the starting materials (indoline, 1,4-diiodobenzene), the desired product, and any potential byproducts. The mass spectrometer then provides positive identification of each separated component based on its unique mass spectrum. researchgate.netresearchgate.net This real-time analysis enables optimization of reaction conditions such as temperature, time, and catalyst loading.
Table 3: Hypothetical GC-MS Data for Monitoring the Synthesis of this compound
| Compound | Expected Retention Time | Key Mass Fragments (m/z) | Role |
| Indoline | Shorter | 119, 118, 91 | Reactant |
| 1,4-Diiodobenzene | Intermediate | 330, 203, 76 | Reactant |
| This compound | Longer | 321, 194, 118 | Product |
Note: Retention times are relative and depend on the specific GC conditions.
Predicted Collision Cross Section (CCS) Analysis (on related systems)
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgnih.gov The key parameter derived from an IMS experiment is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it tumbles and collates with a neutral buffer gas. mdpi.com The CCS value is a characteristic physicochemical property that provides an additional dimension of identification beyond retention time and m/z.
While experimental CCS values are definitive, recent advances in computational chemistry and machine learning have enabled the accurate prediction of CCS values from a molecule's 2D structure. nih.govresearchgate.netsemanticscholar.org These prediction models are trained on large databases of experimentally measured CCS values and use a variety of calculated molecular descriptors to build a predictive algorithm. nih.govmdpi.com
For this compound, a predicted CCS value can be generated using such models. This predicted value can aid in the tentative identification of the compound in complex mixtures when an authentic standard is not available for experimental measurement. The prediction relies on calculating descriptors that encode structural information.
Table 4: Selected Molecular Descriptors and a Hypothetical Predicted CCS Value for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂IN |
| Molecular Weight | 321.16 g/mol |
| Number of Rotatable Bonds | 1 |
| Topological Polar Surface Area (TPSA) | 12.03 Ų |
| Predicted CCS (Ų) | ~175-185 |
Note: The predicted CCS value is an estimate based on trends for molecules of similar size and functionality. Actual values may vary based on the specific prediction model and ion type (e.g., [M+H]⁺ or [M+Na]⁺).
Computational Chemistry and Theoretical Investigations
Quantum Chemical Methodologies
Quantum chemical methodologies are fundamental to understanding the behavior of molecules at the electronic level. These computational techniques allow for the prediction of molecular properties and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to study indole (B1671886) derivatives and related heterocyclic compounds. mdpi.comnih.gov DFT calculations would be instrumental in determining the electronic properties and reactivity of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole. However, no published studies were found that specifically apply DFT calculations to this compound.
Basis Set Selection and Functional Application
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Common combinations used for organic molecules include B3LYP/6-31+G(d,p), BP86/TZ2P, and B3LYP-D4/def2-TZVP. These selections provide a balance between computational cost and accuracy for predicting geometries, energies, and other molecular properties. While these methods are standard, there are no specific instances in the reviewed literature of their application to this compound.
Molecular Structure and Conformation Analysis
Understanding the three-dimensional structure and conformational landscape of a molecule is crucial for predicting its physical and biological properties.
Optimized Geometries and Conformational Preferences
Computational methods, particularly DFT, are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a molecule like this compound, this would involve analyzing the rotational barriers around the single bond connecting the phenyl ring to the indole nitrogen to identify the preferred conformations. While conformational studies have been performed on substituted indoles and dihydroindoles, specific data regarding the optimized geometry and conformational preferences of this compound are not available in the current scientific literature. nih.gov
Tautomeric Structures and Relative Stabilities
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For indole-containing structures, annular tautomerism can be a significant consideration. researchgate.net A computational study would typically involve calculating the relative energies of all possible tautomers of this compound to determine their relative stabilities. No such studies detailing the tautomeric forms and their stabilities for this specific compound have been published.
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity and interactions with other chemical species. DFT calculations provide valuable insights into these characteristics. Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, hardness, and softness are commonly calculated to predict how a molecule will behave in a chemical reaction. Although the electronic properties of various indole derivatives have been investigated theoretically, a specific analysis of the electronic properties and reactivity descriptors for this compound is not present in the available literature. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.
A smaller HOMO-LUMO gap generally implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. Conversely, a larger gap suggests greater stability. The energies of the HOMO and LUMO also indicate the electron-donating and electron-accepting capabilities of a molecule, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO may be distributed over the iodophenyl moiety, facilitating potential charge transfer interactions.
Precise energy values for the HOMO, LUMO, and the resulting energy gap for this compound would require specific quantum chemical calculations, which are not publicly available at this time. However, analysis of similar indole derivatives suggests that these values are sensitive to the nature and position of substituents on the aromatic rings.
Electronegativity, Global Hardness, and Softness
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. These include electronegativity (χ), global hardness (η), and global softness (S).
Electronegativity (χ) represents the power of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ) and can be approximated by the formula: χ = - (EHOMO + ELUMO) / 2
Global Hardness (η) is a measure of the resistance of a molecule to change its electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. It is calculated as: η = (ELUMO - EHOMO) / 2
Global Softness (S) is the reciprocal of global hardness and indicates the capacity of a molecule to accept electrons. A softer molecule is more reactive. It is given by: S = 1 / (2η)
These parameters are instrumental in predicting the behavior of this compound in chemical reactions. A high electronegativity would suggest a tendency to attract electrons, while the hardness and softness values would provide insight into its reactivity profile.
| Parameter | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting capability |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / (2η) | Capacity to accept electrons |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values.
Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with electron-rich areas, such as those around electronegative atoms (like nitrogen and oxygen) or in regions with high π-electron density. These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) indicate electron-deficient areas, such as those around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack.
For this compound, the MESP map would likely show a negative potential around the nitrogen atom of the indole ring and potentially near the iodine atom due to its lone pairs. Positive potentials would be expected around the hydrogen atoms of the molecule. This information is crucial for understanding how the molecule interacts with other chemical species and for predicting its non-covalent interaction patterns.
Dipole Moment, Polarizability, and Hyperpolarizability
The dipole moment, polarizability, and hyperpolarizability are key electronic properties that describe a molecule's response to an external electric field.
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment.
Hyperpolarizability (β) is a measure of the non-linear optical (NLO) response of a molecule to a strong electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics.
Indole derivatives are known to possess significant NLO properties, and the presence of the electron-donating dihydro-indole moiety and the polarizable iodophenyl group in this compound suggests that this compound may also exhibit a notable dipole moment and hyperpolarizability.
Mulliken Atomic Charges and Charge Delocalization
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This analysis provides a quantitative picture of the electron distribution and can help in understanding the electrostatic interactions and reactivity of the molecule.
The calculated Mulliken charges for this compound would reveal the extent of charge delocalization within the molecule. It is expected that the nitrogen atom would carry a negative charge, while the carbon and hydrogen atoms would have varying degrees of positive charge. The iodine atom's charge would be influenced by both its electronegativity and its ability to participate in halogen bonding. This charge distribution is fundamental to the molecule's chemical behavior and its interaction with other molecules.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-type structures). This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals.
The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For this compound, NBO analysis could reveal important interactions, such as the delocalization of the nitrogen lone pair into the aromatic π-system and interactions involving the orbitals of the iodine atom. These interactions play a crucial role in determining the molecule's conformation, stability, and reactivity.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| Hypothetical Data | Hypothetical Data | Hypothetical Data |
| N (lone pair) | π* (aromatic ring) | Value |
| σ (C-H) | σ* (C-C) | Value |
Intermolecular Interactions Modeling
The study of intermolecular interactions is crucial for understanding the solid-state properties and biological activity of a molecule. For this compound, several types of non-covalent interactions can be anticipated. The presence of the iodine atom makes halogen bonding a particularly important interaction to consider. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site on another molecule.
In addition to halogen bonding, other significant intermolecular interactions for this molecule could include π-π stacking between the aromatic rings, C-H···π interactions, and van der Waals forces. Computational modeling can be used to explore the geometry and energetics of these interactions, providing insights into the crystal packing of the molecule and its potential to bind to biological targets. Understanding these interactions is fundamental for the rational design of materials and drugs based on this molecular scaffold.
Hydrogen Bonding Interactions
Computational studies on indole derivatives have highlighted the significance of hydrogen bonding in their molecular interactions. unicamp.brnih.gov For this compound, the indoline (B122111) moiety, specifically the nitrogen atom, can participate in hydrogen bonding. Although the nitrogen is tertiary and thus not a hydrogen bond donor, it can act as a hydrogen bond acceptor.
Theoretical calculations, often employing Density Functional Theory (DFT), can model the interactions between the nitrogen's lone pair of electrons and hydrogen bond donors, such as water or amino acid residues in a biological target. These calculations can determine the geometry and energy of these hydrogen bonds, providing a quantitative measure of their strength. In related heterocyclic compounds, computational methods have been used to estimate hydrogen-bonding donor and acceptor propensities, which are critical for predicting molecular recognition and physicochemical properties. ub.edu The environment surrounding the molecule can also influence the strength and nature of these interactions.
Halogen Bonding Analysis
A key feature of this compound is the iodine atom on the phenyl ring, which can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. unimi.it The iodine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. unimi.itulisboa.pt
Computational analyses, such as DFT and ab initio calculations, are instrumental in characterizing these interactions. nih.govresearchgate.net These methods can calculate the electrostatic potential surface of the molecule, visualizing the σ-hole on the iodine atom. Furthermore, theoretical studies on substituted iodobenzenes have shown that electron-withdrawing groups can enhance the positive electrostatic potential of the σ-hole, thereby strengthening the halogen bond. nih.gov In the context of this compound, computational models can predict the strength and directionality of halogen bonds formed with various Lewis bases, such as oxygen or nitrogen atoms in other molecules or biological macromolecules. chemrxiv.org The interplay between halogen bonds and other non-covalent interactions is a complex area that can be effectively studied using computational tools. rsc.org
Below is a data table summarizing typical interaction energies for different types of non-covalent bonds, providing context for the strength of halogen bonds.
| Interaction Type | Typical Interaction Energy (kcal/mol) |
| Hydrogen Bonding | 3 - 10 |
| Halogen Bonding (Iodine) | 3 - 8 |
| π-Stacking | 1 - 5 |
| Van der Waals | 0.5 - 2 |
π-Stacking Interactions
The aromatic rings of the indoline and iodophenyl moieties in this compound are capable of engaging in π-stacking interactions. These non-covalent interactions are crucial for the stabilization of molecular conformations and play a significant role in the binding of molecules to biological targets. nih.gov Computational studies, particularly using high-level ab initio methods, can accurately model the geometry and energetics of these interactions. nih.gov
For indole derivatives, it has been shown that substitutions on the aromatic rings can significantly influence the nature and strength of π-stacking. nih.gov In the case of this compound, the iodine substituent can affect the quadrupole moment of the phenyl ring, which in turn modulates the π-stacking interaction. Theoretical calculations can explore different stacking arrangements, such as parallel-displaced and T-shaped configurations, to determine the most stable geometries. mdpi.com Computational studies on halogenated 3-methylindole (B30407) have demonstrated that halogenation can influence stacking stability, providing a model for understanding similar effects in the target molecule. nih.gov
The following table outlines different types of π-stacking configurations and their general characteristics.
| Stacking Configuration | Description |
| Parallel-Displaced | Aromatic rings are parallel but offset from one another. |
| T-shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. |
| Sandwich | Aromatic rings are directly on top of one another (often repulsive). |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which involves the formation of a C-N bond between the indoline nitrogen and the iodophenyl ring, computational methods can be used to explore potential reaction pathways. nih.govnih.gov Common synthetic routes, such as the Buchwald-Hartwig amination, can be modeled to understand the catalytic cycle and the role of various reagents. benthamscience.com
DFT calculations can be employed to determine the structures and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate. wikimedia.orgresearchgate.net This allows for the calculation of activation energies, which can help in predicting the feasibility of a particular mechanism and identifying the rate-determining step. nih.govacs.org For instance, computational studies on the copper-catalyzed synthesis of indoles from N-aryl enaminones have successfully detailed the roles of the catalyst and the sequence of bond-forming events. nih.govresearchgate.net Similarly, computational models could be applied to investigate the palladium-catalyzed N-arylation of indolines to form this compound. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies using Computational Methods
Computational methods are integral to modern drug discovery and are widely used in Structure-Activity Relationship (SAR) studies. For this compound and its derivatives, computational techniques can be used to develop models that correlate molecular structure with biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method used for this purpose. nih.gov
In a typical QSAR study, a series of related compounds with known biological activities are used to build a statistical model. nih.govsapub.org Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For this compound derivatives, relevant descriptors might include those related to hydrophobicity, electronic properties, and steric features. The iodine atom, for example, would contribute significantly to descriptors related to size and polarizability.
Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net Molecular docking studies can complement QSAR by providing insights into the binding mode of these compounds within a specific biological target, helping to rationalize the observed SAR. mdpi.comnih.gov
The table below lists some common molecular descriptors used in QSAR studies.
| Descriptor Class | Examples |
| Constitutional (1D) | Molecular Weight, Number of Rings |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume |
| Physicochemical | LogP (Hydrophobicity), Molar Refractivity |
| Electronic | Dipole Moment, HOMO/LUMO Energies |
Functionalization and Derivatization Strategies
Modification of the Indoline (B122111) Ring System
The indoline ring, a saturated analog of indole (B1671886), possesses distinct reactivity. The functionalization of its C-H bonds, particularly on the benzene (B151609) ring portion, requires specific strategies to achieve regioselectivity.
The direct and selective functionalization of C-H bonds on the indoline core is a significant area of research. researchgate.net Transition metal-catalyzed C-H activation has emerged as a powerful tool for late-stage functionalization at the C4, C5, C6, and C7 positions. acs.org However, the inherent reactivity of the indoline ring often necessitates the use of directing groups to control the position of functionalization. researchgate.netacs.orgresearchgate.net These directing groups are typically installed at the nitrogen atom and coordinate to the metal catalyst, bringing it in proximity to a specific C-H bond.
For N-aryl indolines, the aryl group itself can influence the regioselectivity of C-H activation. The electronic properties of the N-aryl substituent can direct functionalization to either the C2 or C7 positions of the indole ring. acs.org For instance, Rh(III)-catalyzed reactions have shown that the regioselectivity of amidation on an indole core can be controlled by the reaction conditions, leading to functionalization at different positions. acs.org
A variety of directing groups have been developed to achieve site-selective functionalization of the indoline ring. These include, but are not limited to, pivaloyl groups, N-methoxy amides, and transient directing groups like β-alanine. researchgate.netacs.org The choice of catalyst and directing group is crucial for achieving the desired regioselectivity. For example, a pivaloyl group has been used as a weakly coordinating directing group for the C7-H functionalization of indoline derivatives using a cobalt catalyst. researchgate.net
Table 1: Examples of Regioselective Functionalization of Indoline Derivatives
| Position | Reaction Type | Catalyst/Reagent | Directing Group | Reference |
| C4 | Sulfonylation | Copper-mediated | Transient (β-alanine) | acs.org |
| C7 | Acylation | Palladium-catalyzed | Removable directing group | researchgate.net |
| C7 | Halogenation | Rh(III)-catalyzed | N-pyrimidyl | researchgate.net |
| C2/C7 | Amidation | Rh(III)-catalyzed | N-methoxy amide | acs.org |
The construction of new chemical bonds on the indoline scaffold is fundamental to creating novel molecular architectures.
C-C Bond Formation: Palladium-catalyzed C-H activation is a prominent method for forming C-C bonds. snnu.edu.cn For instance, the ortho-arylation of 2-phenylpyridines, a related N-aryl system, has been extensively studied. rsc.org This methodology can be conceptually extended to the C7 position of 1-phenylindoline. The reaction of indolines with internal alkynes, catalyzed by Ru(II), leads to the regioselective formation of trisubstituted alkenes at the C7 position. researchgate.net
C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. wikipedia.orglibretexts.org While typically applied to aryl halides, intramolecular versions of this reaction can be used to synthesize indolines from appropriately substituted precursors. organic-chemistry.org Furthermore, direct C-H amination at the C7 position of indolines has been achieved using directing group strategies. researchgate.net
C-O Bond Formation: Palladium-catalyzed ligand-directed C-H oxygenation reactions can be used to introduce hydroxyl or acetoxy groups onto the indoline ring. bohrium.comnih.gov These reactions often involve the use of oxidants like PhI(OAc)₂. bohrium.com
C-B Bond Formation: The formation of a C-B bond, or borylation, is a valuable transformation as the resulting boronic acids or esters are versatile intermediates for subsequent cross-coupling reactions. nih.gov Metal-free C-H borylation of indoles has been demonstrated using frustrated Lewis pair type catalysts. acs.org Iridium-catalyzed C-H borylation is another effective method, which has been shown to be regioselective for the C7 position of indoles when a directing group is employed. nih.gov
C-S Bond Formation: The introduction of sulfur-containing functional groups can be achieved through various methods. Transition metal-catalyzed C-S bond formation has been a primary approach. rsc.org More recently, electrochemical methods for C-S bond formation have been developed. chemrxiv.org Palladium-catalyzed C-S bond formation reactions, including sulfenylation and sulfonylation, have been reviewed, highlighting their utility in modifying aromatic and heteroaromatic systems. rsc.org
C-P Bond Formation: The formation of a C-P bond to introduce a phosphonate (B1237965) group can be accomplished through methods like the Arbuzov reaction on a halogenated precursor. For example, a mesylate can be converted to a bromide and then treated with a trialkyl phosphite (B83602) to form the phosphonate. nih.gov
The electronic nature of the indoline ring in 1-(4-Iodophenyl)-2,3-dihydro-1H-indole influences its susceptibility to electrophilic and nucleophilic attack. The nitrogen atom's lone pair of electrons is partially delocalized into the benzene ring, activating it towards electrophilic substitution, albeit less so than in indole.
Electrophilic Derivatizations: Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org For indoles, electrophilic substitution typically occurs at the C3 position. researchgate.net In the case of 1-arylindolines, the benzene ring of the indoline core can undergo electrophilic substitution, with the position of attack being influenced by the directing effect of the nitrogen atom and any existing substituents. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The reactivity of N-arylindolines in such reactions would be expected to be directed to the positions ortho and para to the nitrogen atom, namely the C5 and C7 positions.
Nucleophilic Derivatizations: Nucleophilic substitution reactions on the indoline ring itself are less common unless an activating group, such as a nitro group, is present to facilitate the attack. However, functional groups introduced onto the indoline ring can undergo nucleophilic substitution. For instance, a halogen atom introduced via electrophilic halogenation can be displaced by various nucleophiles. Nucleophilic aromatic substitution on N-aryl-substituted cyclens with fluorinated dinitroarenes has been shown to proceed in good yield. uni-regensburg.de
Transformations Involving the 4-Iodophenyl Moiety
The 4-iodophenyl group is a highly versatile handle for a wide range of chemical transformations, primarily due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions.
The carbon-iodine bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming biaryl linkages. The 4-iodophenyl group of the target molecule can be readily coupled with a variety of aryl and heteroaryl boronic acids to generate a library of derivatives.
Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond, typically with the introduction of a vinyl group. This allows for the extension of the carbon framework of the molecule.
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgacsgcipr.org This is a powerful method for introducing a wide range of primary and secondary amines at the 4-position of the phenyl ring. beilstein-journals.orgnih.gov
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing access to aryl-alkyne derivatives.
Stille Coupling: This reaction involves the coupling of the aryl iodide with an organostannane reagent.
Other Cross-Coupling Reactions: The 4-iodophenyl moiety can also participate in other cross-coupling reactions, such as cyanation (to introduce a nitrile group) and carbonylation (to introduce a carbonyl group).
Table 2: Common Cross-Coupling Reactions of the 4-Iodophenyl Moiety
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst, base |
| Heck | Alkene | C-C | Pd catalyst, base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, base, phosphine (B1218219) ligand |
| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) cocatalyst, base |
| Stille | Organostannane | C-C | Pd catalyst |
The presence of an iodine atom in this compound makes it a prime candidate for radioiodination, which is the introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). acs.org Radioiodinated compounds are valuable tools in medical imaging (SPECT and PET) and radiotherapy. acs.org
Isotopic Exchange: One of the simplest methods for radioiodination is isotopic exchange, where the stable ¹²⁷I atom is swapped with a radioactive isotope. This can be achieved by heating the compound in the presence of a radioactive iodide salt, often with a catalyst. Non-isotopic exchange reactions are also possible. researchgate.net
Halodestannylation: A common and efficient method for radioiodination is the reaction of a trialkyltin precursor with a source of radioiodide in the presence of an oxidizing agent. This method allows for the preparation of radioiodinated compounds with high specific activity. nih.gov For the target molecule, this would involve first synthesizing the corresponding 1-(4-(tributylstannyl)phenyl)-2,3-dihydro-1H-indole.
Direct Electrophilic Radioiodination: This method involves the reaction of the non-iodinated precursor, 1-phenyl-2,3-dihydro-1H-indole, with an electrophilic radioiodinating agent. acs.org However, this approach may suffer from a lack of regioselectivity.
Palladium-Mediated C-H Activation: Recent advances have utilized palladium-mediated C-H activation for radioiodination. acs.org A directing group on the substrate can form a palladacycle, which then reacts with a radioiodinating agent like [¹²⁵I]NIS. acs.org
The choice of radioiodination strategy depends on factors such as the desired specific activity, the availability of precursors, and the required reaction conditions.
Development of Complex Molecular Architectures Featuring the Compound
The strategic importance of this compound, also known as N-(4-Iodophenyl)indoline, in synthetic and medicinal chemistry lies in its unique structural combination: a dihydroindole (indoline) core linked to an iodinated phenyl ring. This arrangement provides a versatile platform for constructing intricate molecular architectures. The indoline moiety is a recognized "privileged scaffold" in drug discovery, appearing in numerous natural products and pharmaceuticals. The carbon-iodine bond on the phenyl group serves as a highly reactive handle, enabling a wide array of functionalization and derivatization strategies, particularly through metal-catalyzed cross-coupling reactions.
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds, which is a significant advantage in drug discovery.
While the direct participation of this compound as a foundational component in a classical multicomponent reaction is not extensively documented in publicly available literature, its structural elements are relevant to MCRs that build N-aryl heterocyclic systems. For instance, MCRs like the Povarov reaction can utilize anilines to construct complex nitrogen-containing heterocycles. The N-aryl indoline structure of the title compound suggests its potential as a substrate or a synthetic target in MCR-driven methodologies.
The true value of this compound in this context may lie in its use as a building block for more complex starting materials that can then be employed in MCRs. The reactive iodine atom allows for pre-functionalization, where a desired substituent is introduced via a cross-coupling reaction. This newly formed, more complex molecule could then serve as one of the key components in a subsequent multicomponent assembly, leading to highly elaborate final structures.
Scaffold Engineering for Bioactive Molecule Development
Scaffold engineering is a cornerstone of modern drug discovery, involving the modification of a core molecular structure to optimize its biological activity, selectivity, and pharmacokinetic properties. The this compound is an exemplary scaffold for such engineering due to the robust reactivity of the aryl-iodide bond. This functional group is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.
Key cross-coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups. This is one of the most widely used methods for constructing biaryl systems, which are common motifs in bioactive molecules.
Heck Coupling: Reaction with alkenes to form substituted olefins, adding further diversity to the molecular structure.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further transformations or as key pharmacophoric elements.
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, allowing for the introduction of various nitrogen-containing functional groups.
The application of these reactions allows chemists to systematically modify the 4-phenyl position of the indoline core, exploring the chemical space around the scaffold to identify derivatives with enhanced biological profiles. For example, by coupling different arylboronic acids via the Suzuki reaction, a library of 1-(biphenyl-4-yl)-2,3-dihydro-1H-indole derivatives can be generated and screened for activity against various biological targets. The indoline scaffold itself is known to interact with a range of receptors and enzymes, and modifications on the appended phenyl ring can fine-tune these interactions.
The development of potent and selective anticancer agents from indoline-based scaffolds highlights the success of this approach. While specific examples detailing the journey of this compound to a clinical candidate are not prominent, the strategy is well-established. For instance, research on the 3-(4-hydroxyphenyl)indoline-2-one scaffold, a related structure, demonstrates how iterative chemical synthesis and biological evaluation can lead to compounds with significant antitumor activity. Similarly, the pyridazino[4,5-b]indole scaffold has been engineered to yield potent inhibitors of phosphoinositide 3-kinase (PI3K), a key target in breast cancer therapy. These examples underscore the potential of the this compound scaffold as a starting point for the discovery of new therapeutic agents.
Interactive Data Table: Cross-Coupling Reactions for Scaffold Engineering
The table below illustrates the versatility of the aryl-iodide functional group in this compound for scaffold engineering through various palladium-catalyzed cross-coupling reactions.
| Reaction Name | Coupling Partner | Product Class | Significance in Bioactive Molecule Development |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Biaryl or Styrenyl Indolines | Introduction of diverse aromatic systems to modulate receptor binding and pharmacokinetic properties. |
| Heck | Alkene | Alkenylphenyl Indolines | Creation of C=C bonds for extending conjugation or introducing geometrically defined substituents. |
| Sonogashira | Terminal Alkyne | Alkynylphenyl Indolines | Incorporation of rigid alkynyl linkers, useful as pharmacophores or for further functionalization (e.g., click chemistry). |
| Buchwald-Hartwig | Amine | Aminobiphenyl Indolines | Formation of C-N bonds to introduce basic centers or hydrogen-bonding moieties, enhancing solubility and target interaction. |
| Stille | Organostannane | Various | Versatile C-C bond formation, though toxicity of tin reagents can be a concern. |
Potential Applications in Advanced Materials and Bioactive Compound Development
Role as a Key Synthetic Intermediate for Complex Molecules
The true strength of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole in synthetic chemistry lies in its capacity to serve as a versatile intermediate. The carbon-iodine (C-I) bond is a particularly useful functional group, making the molecule an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Through reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, the iodo group can be replaced with a wide array of other functional groups or molecular fragments. This capability allows chemists to use this compound as a linchpin to connect different molecular components, thereby constructing larger, more complex molecules with tailored properties. For instance, the arylation of the C-3 position of indoles is a key strategy in medicinal chemistry, and intermediates like this provide a direct route to such structures. ias.ac.inresearchgate.net The indoline (B122111) ring itself can also be chemically modified, for example, through dehydrogenation to form the corresponding indole (B1671886), further expanding its synthetic utility. organic-chemistry.org
Below is a table summarizing the potential transformations of the iodophenyl group, which are instrumental in synthesizing complex derivatives.
| Reaction Type | Reactant | Catalyst (Typical) | Bond Formed | Resulting Structure |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Palladium (e.g., Pd(PPh₃)₄) | C-C | Biaryl or Aryl-vinyl system |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C (sp) | Aryl-alkyne conjugate |
| Heck Coupling | Alkene | Palladium (e.g., Pd(OAc)₂) | C-C (sp²) | Aryl-alkene (styrenyl) system |
| Buchwald-Hartwig Amination | Amine | Palladium (e.g., Pd₂(dba)₃) | C-N | Diaryl amine or Alkyl-aryl amine |
| Stille Coupling | Organostannane | Palladium | C-C | Biaryl or other coupled system |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Palladium or Nickel | C-CN | Aryl nitrile |
This table is illustrative of the potential synthetic pathways and is based on well-established organometallic reactions involving aryl iodides.
Exploration in Organic Electronics and Optoelectronic Devices (based on related iodo-aryl and indoline systems)
The field of organic electronics leverages carbon-based molecules and polymers to create devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic properties of the organic materials used, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Indole and its derivatives, including carbazole, are well-known building blocks in materials for organic electronics due to their electron-rich nature and hole-transporting capabilities. mdpi.com The indole nucleus provides a rigid, planar scaffold that facilitates π-electron delocalization, which is crucial for charge transport. mdpi.com The structure of this compound serves as a precursor to such systems. The indoline can be aromatized to an indole, and the iodo-phenyl group offers a strategic point for modification.
By using the cross-coupling reactions mentioned previously, the iodophenyl moiety can be functionalized with other π-conjugated systems to extend the electronic delocalization, thereby fine-tuning the HOMO/LUMO energy gap and influencing the material's optical and electronic properties. chemrxiv.org For example, coupling with electron-donating or electron-accepting groups can modulate the charge injection/transport properties and the color of emission in OLEDs. researchgate.net Recent research has demonstrated that introducing iodo-substituents can be a strategy in the synthesis of blue-emissive indole derivatives. beilstein-journals.org The development of stable and tunable polycyclic aromatic compounds is critical for advancing organic optoelectronics, and indole-based frameworks are promising candidates. chemrxiv.org
The table below shows examples of related indole and carbazole-based systems and their relevance in organic electronics.
| Compound Class | Key Structural Feature | Electronic Property | Potential Application |
| Carbazole Derivatives | Fused tricyclic aromatic system | Good hole transport, high thermal stability | Host materials in OLEDs, DSSCs mdpi.com |
| π-Expanded Indoloindolizines | Fused indole and indolizine (B1195054) moieties | Tunable HOMO-LUMO gap, visible fluorescence | Optoelectronic devices chemrxiv.org |
| 1-Alkyl-2,3-diarylindoles | Aryl groups at C2 and C3 positions | Blue emission | OLED emitters beilstein-journals.org |
| Organoboron Indole Complexes | Integration of 3H-indole and triphenylboron | Red emission, suppressed concentration quenching | Red OLEDs researchgate.net |
Utility in Scaffold Engineering for Bioactive Molecules (General Indole/Indoline Derivatives)
The indole and indoline ring systems are classified as "privileged scaffolds" in medicinal chemistry. researchgate.netsci-hub.se This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. dntb.gov.ua The structural versatility of these scaffolds allows for the creation of large libraries of compounds with diverse biological activities. mdpi.comresearchgate.net
Indole and indoline derivatives have been shown to exhibit a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. mdpi.comnih.govopenmedicinalchemistryjournal.comresearchgate.net The indole structure is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, which underscores its biological relevance. sci-hub.senih.gov
This compound can serve as a foundational scaffold for creating new bioactive molecules. The indoline core provides a three-dimensional structure that can be modified, while the iodophenyl group acts as a handle for introducing various substituents to explore the structure-activity relationship (SAR). By systematically modifying the scaffold, medicinal chemists can optimize a compound's potency, selectivity, and pharmacokinetic properties. For example, different functional groups can be attached to the phenyl ring to probe interactions with the binding pocket of a target protein. The versatility of the indole scaffold allows for the design of compounds that can target diverse biological pathways, from inhibiting protein kinases in cancer to disrupting bacterial membranes. mdpi.commdpi.com
The following table lists some examples of bioactive indole and indoline derivatives and their associated therapeutic areas, illustrating the broad utility of this scaffold class.
| Derivative Class | Example Compound(s) | Therapeutic Area | Mechanism of Action (if known) | Reference(s) |
| Vinca Alkaloids | Vinblastine, Vincristine | Anticancer | Tubulin polymerization inhibitor mdpi.comnih.gov | |
| Non-steroidal Anti-inflammatory | Indomethacin | Anti-inflammatory | COX enzyme inhibitor openmedicinalchemistryjournal.com | |
| Antiemetics | Ondansetron, Tropisetron | Antiemetic | 5-HT₃ receptor antagonist mdpi.com | |
| Antihypertensives | Reserpine | Antihypertensive | Adrenergic blocking agent researchgate.net | |
| Indole-benzimidazoles | Various synthesized derivatives | Anticancer (Breast Cancer) | Estrogen receptor modulation openmedicinalchemistryjournal.com | |
| Spirooxindoles | Various synthesized derivatives | Anticancer | HER2/HER3 kinase inhibition mdpi.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
While N-aryl indolines can be synthesized through established methods like copper or palladium-catalyzed cross-coupling reactions, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies. nih.govnih.gov One promising direction is the refinement of one-pot, three-component synthesis protocols that combine Fischer indolisation with subsequent N-arylation. nih.gov Microwave-assisted organic synthesis (MAOS) could significantly accelerate these reactions, reducing energy consumption and potentially improving yields. nih.gov
Further research could explore novel catalytic systems for the N-arylation of the indoline (B122111) core. This includes investigating the utility of earth-abundant metal catalysts as more sustainable alternatives to palladium and copper. nih.gov The development of ligand-free or aqueous-phase reaction conditions would also represent a significant advance in green chemistry for the synthesis of this compound and its derivatives. wikipedia.org Additionally, flow chemistry approaches could be developed for the continuous and scalable production of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole, offering precise control over reaction parameters and minimizing waste.
Application of Advanced Spectroscopic Characterization Techniques
A comprehensive structural and electronic understanding of this compound is crucial for predicting its reactivity and interactions. While standard techniques like 1D NMR and mass spectrometry provide basic characterization, advanced spectroscopic methods offer deeper insights. Future work should involve the application of two-dimensional NMR (2D NMR) spectroscopy. preprints.org
Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would enable unambiguous assignment of all proton and carbon signals, which is vital for confirming the structure and for characterizing its future derivatives. preprints.org Total Correlation Spectroscopy (TOCSY) could be employed to identify all protons within a spin system, further clarifying the structure of the indoline ring. libretexts.org For studying intermolecular interactions and aggregation in the solid state, high-resolution solid-state NMR could prove invaluable. These advanced techniques provide a more complete picture of the molecule's conformation and electronic environment. nih.gov
Refined Computational Modeling for Predictive Studies
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to model the molecule's equilibrium geometry, electronic properties, and vibrational spectra. rsc.orgfrontiersin.org Such studies can provide a fundamental understanding of the bond strengths, charge distribution, and molecular orbitals, particularly the nature of the carbon-iodine bond. rsc.orgrsc.org
Future computational research could focus on modeling the reaction mechanisms of functionalization reactions at the iodophenyl moiety. For instance, DFT can be used to investigate the energetics of oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. frontiersin.org Furthermore, computational models can predict the potential for non-covalent interactions, such as halogen bonding, which could influence the compound's solid-state packing and interactions with biological targets. rsc.org These predictive studies can help in designing new derivatives with desired electronic or steric properties and in understanding their potential reactivity. rsc.org
Expanding Functionalization Repertoire
The 4-iodo substituent on the phenyl ring is a key functional handle that makes this compound an exceptionally valuable building block for synthetic chemistry. The carbon-iodine bond is highly susceptible to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. wikipedia.orgfz-juelich.de Future research should systematically explore the scope of these transformations to generate a library of novel indoline derivatives.
Key cross-coupling reactions that warrant investigation include:
Suzuki-Miyaura Coupling: Reaction with various aryl and heteroaryl boronic acids or esters to synthesize N-(biphenyl) and N-(aryl-heteroaryl) indoline derivatives. ias.ac.innih.govacs.org
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further chemistry, such as click reactions or the synthesis of conjugated systems. wikipedia.orgnih.govrsc.orglibretexts.org
Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds, leading to stilbene-like structures.
Buchwald-Hartwig Amination: Coupling with various amines, amides, or carbamates to introduce new nitrogen-containing functional groups.
Stille Coupling: Reaction with organostannanes, which offers an alternative route for creating carbon-carbon bonds. fz-juelich.de
The systematic application of these reactions would allow for the creation of a diverse chemical library based on the N-arylindoline scaffold.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Moiety | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl, Heteroaryl | Biologically active compounds, Organic electronics |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl | Conjugated materials, Precursors for heterocycles |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl | Pharmaceutical intermediates, Dyes |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst / Ligand / Base | Amino | Medicinal chemistry scaffolds |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl, Vinyl | Complex molecule synthesis |
Emerging Applications in Novel Chemical Systems
The true potential of this compound lies in the novel applications of its derivatives. By leveraging the functionalization strategies outlined above, this core structure can be elaborated into molecules designed for specific functions in medicinal chemistry, materials science, and beyond.
The indole (B1671886) scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.govresearchgate.net Future research should focus on synthesizing derivatives of this compound and screening them for various biological activities. For instance, coupling the scaffold to other heterocyclic systems known for their pharmacological effects could lead to the discovery of novel hybrid molecules with enhanced potency or new mechanisms of action. nih.gov
In materials science, the N-arylindoline core is found in highly efficient organic dyes used in dye-sensitized solar cells. nih.gov The ability to systematically modify the 4-position of the N-phenyl ring via cross-coupling allows for the fine-tuning of the molecule's electronic and photophysical properties. Derivatives with extended π-conjugation, synthesized via Suzuki or Sonogashira couplings, could be investigated as new organic semiconductors, fluorescent probes, or components of organic light-emitting diodes (OLEDs). The introduction of specific functional groups could also lead to new chemosensors for detecting ions or small molecules.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(4-Iodophenyl)-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?
- Methodology : The synthesis often involves halogenation or coupling reactions. For example, iodine incorporation may be achieved via Ullmann coupling or electrophilic substitution. Reaction optimization includes:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during iodination .
- Catalyst selection : Transition metals (e.g., Pd/Cu) improve coupling efficiency in aryl-iodine bond formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Yield improvement : Crystallization from acetonitrile or ethanol can purify the product, as demonstrated in analogous indole derivatives .
Q. How is the molecular structure of this compound confirmed?
- Techniques :
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–I bond ≈ 2.09 Å) and confirms dihydroindole ring conformation .
- NMR spectroscopy : H NMR detects aromatic protons (δ 6.5–7.8 ppm) and NH signals (δ ~10.8 ppm); C NMR identifies iodine-substituted carbons (δ ~90–100 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of tosyl groups in related compounds) .
Q. What are the critical physical properties to characterize for this compound?
- Key parameters :
- Melting point : Typically 147–150°C for structurally similar indoles .
- Solubility : Poor in water but soluble in DMSO, chloroform, or acetonitrile, critical for biological assays .
- Hydrogen bonding : Weak intermolecular interactions (e.g., N–H···π in indole derivatives) influence crystallinity .
Advanced Research Questions
Q. How can reaction mechanisms for iodine incorporation be validated experimentally?
- Approach :
- Kinetic isotope effects : Compare in deuterated solvents to identify rate-determining steps .
- Intermediate trapping : Use low-temperature NMR to detect transient species (e.g., iodonium intermediates) .
- Computational modeling : DFT calculations predict transition states and activation energies for iodination pathways .
Q. How do structural modifications (e.g., substituent position) affect biological activity in indole derivatives?
- Methodology :
- SAR studies : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at the 4- or 5-positions .
- In vitro assays : Test cytotoxicity (MTT assay) or receptor binding (e.g., serotonin receptors) to correlate substituent effects with activity .
- Molecular docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock .
Q. How can discrepancies in NMR or crystallographic data be resolved during characterization?
- Troubleshooting :
- Dynamic effects : Variable-temperature NMR clarifies conformational exchange in dihydroindole rings .
- Twinned crystals : Use PLATON to check for twinning in X-ray data and reprocess with correct symmetry .
- 2D NMR : COSY and NOESY distinguish overlapping signals in aromatic regions .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Process optimization :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic iodination reactions .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Quality control : HPLC-MS monitors batch consistency; column chromatography removes trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
